molecular formula C13H19FN2O B359202 (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine CAS No. 626209-48-1

(4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Cat. No.: B359202
CAS No.: 626209-48-1
M. Wt: 238.3g/mol
InChI Key: RBDOLGPRWKKECN-UHFFFAOYSA-N
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Description

(4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine is an organic compound that features a benzyl group substituted with a fluorine atom at the para position and a morpholine ring attached via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzyl bromide and 2-(morpholin-4-yl)ethanamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.

    Procedure: The 4-fluorobenzyl bromide is reacted with 2-(morpholin-4-yl)ethanamine in the presence of a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Automated Systems: For precise control over reaction parameters and to minimize human error.

    Green Chemistry Approaches: To reduce the environmental impact, such as using less hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered electronic properties.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and potential therapeutic effects.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions. The morpholine ring can modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: A simpler analog with similar binding properties but lacking the morpholine ring.

    4-Fluorobenzyl bromide: Used as a precursor in the synthesis of (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine.

    4-Fluorobenzyl chloride: Another precursor with similar reactivity.

Uniqueness

This compound is unique due to the presence of both the fluorobenzyl and morpholine moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c14-13-3-1-12(2-4-13)11-15-5-6-16-7-9-17-10-8-16/h1-4,15H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDOLGPRWKKECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001234167
Record name N-[(4-Fluorophenyl)methyl]-4-morpholineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626209-48-1
Record name N-[(4-Fluorophenyl)methyl]-4-morpholineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626209-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Fluorophenyl)methyl]-4-morpholineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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